molecular formula C15H23N3O3S B5476162 N-[4-(propan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide

N-[4-(propan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide

Cat. No.: B5476162
M. Wt: 325.4 g/mol
InChI Key: IJJKJWIBXLWDMP-UHFFFAOYSA-N
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Description

N-[4-(propan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide is a chemical compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(propan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide typically involves the following steps:

    Formation of the Sulfonamide Group: The initial step involves the reaction of 4-aminobenzenesulfonamide with isopropyl chloroformate to form the sulfonamide intermediate.

    Piperidine Ring Formation: The sulfonamide intermediate is then reacted with piperidine-1-carboxylic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(propan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.

    Substitution: Various nucleophiles such as amines, thiols; reactions can be conducted under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[4-(propan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(propan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. The piperidine ring may enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(propan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide is unique due to its combination of a piperidine ring and a sulfonamide group, which may confer distinct pharmacological properties and binding affinities compared to similar compounds.

Properties

IUPAC Name

N-[4-(propan-2-ylsulfamoyl)phenyl]piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O3S/c1-12(2)17-22(20,21)14-8-6-13(7-9-14)16-15(19)18-10-4-3-5-11-18/h6-9,12,17H,3-5,10-11H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJJKJWIBXLWDMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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